![molecular formula C20H10Cl2N2OS B2494298 N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide CAS No. 536730-16-2](/img/structure/B2494298.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide
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Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Self-Assembly
The compound’s π-extended structure makes it an intriguing candidate for supramolecular chemistry. In a study by Knippen et al., π-extended acenaphtho[1,2-d][1,2,3]triazoles were synthesized, including the unsubstituted Anta-H and its di-tert-butyl derivative Diban-ta-H. These compounds form hydrogen-bonded cyclic assemblies in the solid state, leading to infinite slipped stacks in the crystals. Evidence for analogous hydrogen-bonded self-assembly in solution was also provided .
Functional Organic Dyes
π-Extended heterocyclic building blocks are of great interest as structural components in functional organic dyes. By fusing a reactive heterocyclic ring (such as the triazole moiety in our compound) with a larger aromatic framework, it’s possible to obtain tunable motifs. These motifs can be combined into larger chromophores, which play a crucial role in dye applications .
Coordination Chemistry
The compound’s π-aromatic surfaces can act as ligands in molecular complexes. Kuratowski-type penta-nuclear complexes [Zn5Cl4(Dibanta)6] and [Zn5Cl4(Cybta)6] were prepared from the respective triazoles. In the Dibanta complexes, the ligands’ π-aromatic surfaces extend from the edges of the tetrahedral Zn5 core, resulting in an enlarged structure with significant internal molecular free volume and red-shifted fluorescence .
Precursors for N-Heterocyclic Ligands
Acenaphthylene-fused imidazoles have been used as precursors for N-heterocyclic ligands. These ligands find applications in Pd-, Ni-, and Cu-catalyzed coupling reactions .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different outcomes based on the specific derivative and target . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDNQWNWZUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide |
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